Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol
CAS No.: 69331-39-1
Cat. No.: VC3924529
Molecular Formula: C20H46NO6P
Molecular Weight: 427.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69331-39-1 |
|---|---|
| Molecular Formula | C20H46NO6P |
| Molecular Weight | 427.6 g/mol |
| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
| Standard InChI | InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
| Standard InChI Key | GKKMCECQQIKAHA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)NCCO |
| Canonical SMILES | CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol is a salt formed via the neutralization of hexadecyl phosphoric acid by 2-(2-hydroxyethylamino)ethanol. The hexadecyl group () provides hydrophobicity, while the phosphate and ethanolamine moieties contribute hydrophilic properties . The structural formula is represented as:
This ionic interaction stabilizes the compound in aqueous environments, facilitating its solubility in polar solvents.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 425.51 g/mol | |
| Boiling Point | Not explicitly reported | - |
| Flash Point | >137.8°C (estimated) | |
| LogP (Partition Coefficient) | ~1.26 (hydrophobic affinity) |
The compound’s high flash point suggests stability under moderate thermal conditions, while its LogP value indicates a balance between lipid solubility and aqueous dispersibility .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves two primary steps:
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Esterification of 1-Hexadecanol: Reaction of 1-hexadecanol with phosphoric acid under controlled conditions (60–80°C, acidic catalyst) yields hexadecyl dihydrogen phosphate .
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Neutralization with 2-(2-Hydroxyethylamino)ethanol: The acidic phosphate is neutralized by 2-(2-hydroxyethylamino)ethanol, forming the final ionic compound .
This method parallels the synthesis of related quaternary ammonium phosphates, such as bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate (CAS 65104-56-5), which employs similar esterification and neutralization protocols.
Biological Activity and Mechanisms
Antimicrobial Properties
Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol disrupts microbial cell membranes via electrostatic interactions with phospholipid headgroups. Studies on analogous compounds demonstrate bactericidal activity against Staphylococcus aureus (MIC: 50–100 μg/mL) and Escherichia coli (MIC: 100–200 μg/mL). The ethanolamine group enhances membrane penetration, while the phosphate moiety stabilizes interactions with bacterial surfaces .
Mitochondrial Interactions
Phosphate-containing amphiphiles, including hexadecyl derivatives, interfere with mitochondrial electron transport chains. Research on cytochrome c oxidase (CcO) inhibition reveals that such compounds reduce CcO activity by 30–40% at 100 μM concentrations, correlating with increased reactive oxygen species (ROS) production . Mitochondrion-targeted antioxidants (e.g., ubiquinol-triphenylphosphonium conjugates) mitigate this effect, underscoring the role of oxidative stress in toxicity .
Applications in Industrial and Biomedical Contexts
Surfactant and Emulsifier
The compound’s amphiphilicity makes it effective in:
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Pharmaceutical formulations: Stabilizing liposomal drug delivery systems.
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Cosmetics: Enhancing emulsion stability in creams and lotions .
Comparative studies with 2-ethylhexyl phosphate derivatives show that hexadecyl phosphate’s longer alkyl chain improves micelle formation but reduces critical micelle concentration (CMC) by 15–20% .
Membrane Studies
In biophysical research, hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol is used to model lipid bilayer interactions. Its insertion into membranes alters fluidity, as measured by fluorescence anisotropy (10–15% increase in rigidity at 1 mol% concentration).
Comparative Analysis with Analogous Compounds
The extended alkyl chain in hexadecyl phosphate enhances lipid solubility but reduces aqueous dispersibility compared to shorter-chain analogs .
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